An In-depth Technical Guide to 2-Isopropylnaphthalene (CAS: 2027-17-0)
An In-depth Technical Guide to 2-Isopropylnaphthalene (CAS: 2027-17-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-isopropylnaphthalene (B46572) (CAS: 2027-17-0), a key organic intermediate. This document details its physicochemical properties, synthesis and analytical methodologies, spectroscopic data, and known metabolic pathways. The information is presented to support research, development, and application activities involving this compound.
Physicochemical and Toxicological Data
2-Isopropylnaphthalene is a colorless to yellowish-brown liquid with a faint, sweet odor.[1] It is an alkylated derivative of naphthalene (B1677914), a polycyclic aromatic hydrocarbon. The following tables summarize its key quantitative properties.
Table 1: Physicochemical Properties of 2-Isopropylnaphthalene
| Property | Value | Reference |
| CAS Number | 2027-17-0 | [2] |
| Molecular Formula | C₁₃H₁₄ | [2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Appearance | Colorless to yellowish-brown liquid | [1][2] |
| Odor | Faint sweet odor | [1] |
| Melting Point | 14-14.5 °C | [1][2] |
| Boiling Point | 268 °C | [2] |
| Density | 0.9753 g/cm³ at 20 °C | [2] |
| Flash Point | 122 °C | [1] |
| Refractive Index | 1.5848 at 20 °C | [1] |
| Solubility | Insoluble in water | [1] |
| Vapor Pressure | 0.00518 mmHg | [1] |
| Autoignition Temperature | 475 °C | [1] |
| Log Kow (octanol/water) | 4.6 - 4.89 | [1] |
Table 2: Toxicological Data of 2-Isopropylnaphthalene
| Parameter | Value | Species | Reference |
| LD₅₀ (oral) | 5300 mg/kg | Mouse | [3] |
| Pulmonary Toxicity | Non-toxic at 3000 mg/kg (i.p.) | Mouse | [1] |
Experimental Protocols
Synthesis Protocol: Friedel-Crafts Alkylation
2-Isopropylnaphthalene is commonly synthesized via the Friedel-Crafts alkylation of naphthalene with an isopropylating agent, such as isopropyl bromide or propylene, in the presence of a Lewis acid or solid acid catalyst.[4][5][6]
Objective: To synthesize 2-isopropylnaphthalene by the alkylation of naphthalene with isopropyl bromide using a chloroaluminate ionic liquid catalyst.[5]
Materials:
-
Naphthalene
-
Isopropyl bromide
-
Triethylamine hydrochloride-aluminum chloride (Et₃NHCl-AlCl₃) ionic liquid
-
n-Dodecane (solvent)
-
n-Hexane (solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
Procedure:
-
Catalyst Preparation: Prepare the Et₃NHCl-AlCl₃ ionic liquid with a molar ratio of AlCl₃ to Et₃NHCl of 2.0.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve naphthalene in a mixture of n-dodecane and n-hexane.
-
Addition of Reagents: Add the prepared ionic liquid catalyst to the naphthalene solution. The volume fraction of the ionic liquid should be approximately 9% of the total solvent volume.[5]
-
Alkylation: While stirring, add isopropyl bromide to the reaction mixture. The recommended molar ratio of naphthalene to isopropyl bromide is 4.0.[5]
-
Reaction Conditions: Maintain the reaction temperature at 15 °C and continue stirring for 3 hours.[5]
-
Work-up: After the reaction is complete, quench the reaction by carefully adding water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. The solvent and any unreacted starting materials can be removed by distillation. The final product, 2-isopropylnaphthalene, can be further purified by vacuum distillation.
Expected Outcome: This procedure can achieve a high conversion of isopropyl bromide (up to 98%) with a selectivity for 2-isopropylnaphthalene of approximately 80%.[5]
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the identification and quantification of 2-isopropylnaphthalene.[7]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or ion trap).
-
Capillary column: A non-polar or medium-polarity column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[8][9]
GC Parameters (Suggested):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Injection Mode: Splitless or split (e.g., 20:1)
MS Parameters (Suggested):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
Solvent Delay: 3-5 minutes
Sample Preparation:
-
Dissolve the sample containing 2-isopropylnaphthalene in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) for sample clean-up.
-
Inject a 1 µL aliquot into the GC-MS system.
Spectroscopic Data
The structural confirmation of 2-isopropylnaphthalene is achieved through various spectroscopic techniques.
Table 3: Spectroscopic Data for 2-Isopropylnaphthalene
| Technique | Data |
| ¹H NMR | Predicted Chemical Shifts (δ, ppm): Aromatic protons (multiplets, ~7.2-7.9 ppm), Isopropyl CH (septet, ~3.1 ppm, J ≈ 7 Hz), Isopropyl CH₃ (doublet, ~1.3 ppm, J ≈ 7 Hz). |
| ¹³C NMR | Predicted Chemical Shifts (δ, ppm): Aromatic carbons (~124-147 ppm), Isopropyl CH (~34 ppm), Isopropyl CH₃ (~24 ppm). |
| Mass Spectrometry (EI) | Major Fragments (m/z): 170 (M⁺), 155 (M-15)⁺, 128 |
| Infrared (IR) | Key Absorptions (cm⁻¹): ~3050 (aromatic C-H stretch), ~2960 (aliphatic C-H stretch), ~1600, 1500 (aromatic C=C stretch), ~880, 820, 740 (C-H out-of-plane bending) |
Synthesis and Metabolic Pathways
The following diagrams illustrate the primary synthesis route and the metabolic fate of 2-isopropylnaphthalene.
In biological systems, 2-isopropylnaphthalene is metabolized primarily through the oxidation of its isopropyl side chain.[2] This contrasts with naphthalene itself, where ring oxidation is a major pathway leading to toxicity. The side-chain oxidation of 2-isopropylnaphthalene is considered a detoxification pathway.
Applications in Research and Drug Development
Currently, the primary application of 2-isopropylnaphthalene is as an organic intermediate in the synthesis of other chemical compounds.[2][4] It is a precursor for the production of 2,6-diisopropylnaphthalene, which is then used to manufacture 2,6-naphthalenedicarboxylic acid, a monomer for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN).
While direct applications in drug development are not widely documented, its derivatives hold potential. For instance, the naphthalene core is a structural motif present in various pharmacologically active molecules. The synthesis of novel naphthalene derivatives starting from 2-isopropylnaphthalene could be an area of exploration for medicinal chemists. Its role as a building block allows for the introduction of a specific substitution pattern on the naphthalene ring system, which can be further functionalized to create libraries of compounds for screening in drug discovery programs. For example, it can be oxidized to produce β-naphthol, a precursor for various dyes and pharmaceuticals.[4]
References
- 1. rsc.org [rsc.org]
- 2. 2-Isopropylnaphthalene | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ISOPROPYLNAPHTHALENE(2027-17-0) 13C NMR [m.chemicalbook.com]
- 4. 2-Isopropylnaphthalene | High-Purity Reagent | RUO [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid - Google Patents [patents.google.com]
- 7. Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. gcms.cz [gcms.cz]
